molecular formula C14H14N4O B2631357 N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)prop-2-enamide CAS No. 2411263-03-9

N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)prop-2-enamide

Cat. No.: B2631357
CAS No.: 2411263-03-9
M. Wt: 254.293
InChI Key: GOFMIDUDWCABCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)prop-2-enamide typically involves the following steps :

    Formation of the Triazoloquinoline Core: The triazoloquinoline core can be synthesized via the cyclization of 1-chloro-

Properties

IUPAC Name

N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-14(19)15-9-13-17-16-12-8-7-10-5-3-4-6-11(10)18(12)13/h2-6H,1,7-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFMIDUDWCABCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NN=C2N1C3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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